(2S,5R)-2,5-dimethyl-1-(2,2,2-trifluoroethyl)piperazine
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Overview
Description
(2S,5R)-2,5-Dimethyl-1-(2,2,2-trifluoroethyl)piperazine is a chiral piperazine derivative characterized by the presence of two methyl groups and a trifluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5R)-2,5-dimethyl-1-(2,2,2-trifluoroethyl)piperazine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of a chiral auxiliary to induce the desired stereochemistry. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to achieve the desired stereochemistry and purity.
Chemical Reactions Analysis
Types of Reactions
(2S,5R)-2,5-Dimethyl-1-(2,2,2-trifluoroethyl)piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
(2S,5R)-2,5-Dimethyl-1-(2,2,2-trifluoroethyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound can be used in the study of enzyme interactions and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S,5R)-2,5-dimethyl-1-(2,2,2-trifluoroethyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity and selectivity, while the chiral centers contribute to its stereospecific interactions. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (2S,5R)-2,5-Dimethyl-3-(2,2,2-trifluoroethyl)pyrrolidine
- (2S,5R)-2,5-Dimethyl-1-(2,2,2-trifluoroethyl)pyrazine
Uniqueness
Compared to similar compounds, (2S,5R)-2,5-dimethyl-1-(2,2,2-trifluoroethyl)piperazine is unique due to its specific stereochemistry and the presence of both methyl and trifluoroethyl groups
Properties
Molecular Formula |
C8H15F3N2 |
---|---|
Molecular Weight |
196.21 g/mol |
IUPAC Name |
(2S,5R)-2,5-dimethyl-1-(2,2,2-trifluoroethyl)piperazine |
InChI |
InChI=1S/C8H15F3N2/c1-6-4-13(5-8(9,10)11)7(2)3-12-6/h6-7,12H,3-5H2,1-2H3/t6-,7+/m1/s1 |
InChI Key |
NLLHLVKHFIWMIW-RQJHMYQMSA-N |
Isomeric SMILES |
C[C@H]1CN[C@@H](CN1CC(F)(F)F)C |
Canonical SMILES |
CC1CNC(CN1CC(F)(F)F)C |
Origin of Product |
United States |
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